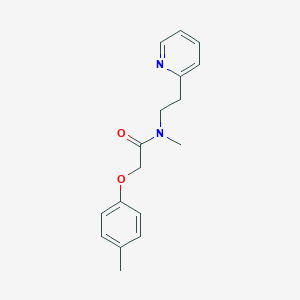![molecular formula C23H26ClN3O2 B247354 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have a wide range of biological effects, including antipsychotic, antidepressant, and anxiolytic properties.
作用機序
CPP acts as a dopamine D3 receptor antagonist, serotonin 5-HT1A receptor agonist, and serotonin 5-HT2C receptor antagonist. These actions are thought to contribute to its therapeutic effects, particularly in the treatment of psychiatric disorders.
Biochemical and Physiological Effects
CPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic effects. CPP has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. In addition, CPP has been shown to decrease anxiety-like behavior in animal models.
実験室実験の利点と制限
CPP has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. CPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of CPP in lab experiments. It has been shown to have limited selectivity for dopamine D3 receptors, which may limit its therapeutic potential. In addition, CPP has been shown to have some side effects, such as motor impairment and sedation, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of substance abuse. Further studies are needed to determine the optimal dosing regimen and potential side effects of CPP in this context. Another area of interest is the potential use of CPP in the treatment of psychiatric disorders, such as schizophrenia and depression. Further studies are needed to determine the efficacy and safety of CPP in these populations. Finally, further studies are needed to better understand the mechanism of action of CPP, particularly with regard to its effects on dopamine and serotonin neurotransmission.
合成法
CPP can be synthesized using a variety of methods, including the reaction of 1-benzoyl-4-phenylpiperazine with thionyl chloride and N-methylpiperidine, followed by reaction with 2-chlorobenzoyl chloride. Another method involves the reaction of 1-benzoyl-4-phenylpiperazine with 2-chlorobenzoyl chloride and N-methylpiperidine in the presence of triethylamine.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. CPP has also been studied for its potential use in the treatment of substance abuse, as it has been shown to reduce drug-seeking behavior in animal models.
特性
分子式 |
C23H26ClN3O2 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
[1-(2-chlorobenzoyl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26ClN3O2/c24-21-11-5-4-10-20(21)23(29)27-12-6-7-18(17-27)22(28)26-15-13-25(14-16-26)19-8-2-1-3-9-19/h1-5,8-11,18H,6-7,12-17H2 |
InChIキー |
ZRNGRMRMCZUWGG-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

